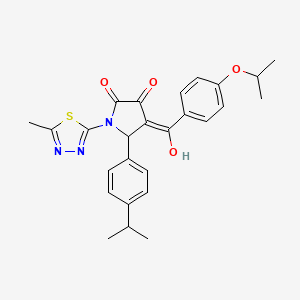![molecular formula C18H20FN3O3 B5489074 6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide](/img/structure/B5489074.png)
6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide, also known as FH-NH2, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a nicotinamide derivative that has been synthesized using a unique method that involves the use of fluorobenzene, morpholine, and nicotinic acid.
作用机制
The mechanism of action of 6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide involves the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. 6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide inhibits the activation of NF-κB, which leads to the suppression of inflammation and the inhibition of tumor growth.
Biochemical and Physiological Effects
6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It also inhibits the expression of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide in lab experiments is its high purity and yield. This ensures that the results obtained from experiments are reliable and reproducible. However, one of the limitations of using 6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide is its high cost, which may limit its use in some research studies.
未来方向
There are several future directions for the research on 6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its use as an anti-tumor agent. Further studies are needed to fully understand the mechanism of action of 6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide and its potential therapeutic applications.
Conclusion
In conclusion, 6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide is a novel small molecule that has potential therapeutic applications in the treatment of various diseases. Its unique synthesis method and mechanism of action make it an attractive candidate for further research studies. Further studies are needed to fully understand the biochemical and physiological effects of 6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide and its potential use in the treatment of various diseases.
合成方法
The synthesis of 6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide involves the reaction of fluorobenzene, morpholine, and nicotinic acid in the presence of a catalyst. The reaction proceeds via a series of steps that involve the formation of intermediates, which are then converted into 6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide. The yield of this synthesis method is high, and the purity of the compound is also excellent.
科学研究应用
6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects. It has also been shown to be effective in treating various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
6-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c19-14-3-1-13(2-4-14)16-6-5-15(18(24)21-16)17(23)20-7-8-22-9-11-25-12-10-22/h1-6H,7-12H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEBWJZBGKZNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=C(NC2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5488996.png)
![1-[(3-chloro-4-fluorophenoxy)acetyl]azocane](/img/structure/B5489017.png)

![N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}norleucine](/img/structure/B5489031.png)
![3-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5489037.png)
amine hydrochloride](/img/structure/B5489053.png)
![N-{3-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5489054.png)
![N-(3-phenylpropyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5489057.png)
![ethyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5489065.png)
![N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5489068.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5489078.png)
![2-{[(4aS*,8aR*)-1-(4-hydroxybutyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]methyl}benzonitrile](/img/structure/B5489089.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5489093.png)
![2-amino-4-[3-(pyridin-2-ylmethoxy)phenyl]-6-(1H-pyrrol-3-yl)nicotinonitrile](/img/structure/B5489100.png)